molecular formula C15H17ClN2 B11714461 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline

Cat. No.: B11714461
M. Wt: 260.76 g/mol
InChI Key: DBXGCVDZFJETTD-UHFFFAOYSA-N
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Description

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 8th position and a piperidinyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, selectivity, and potential as a therapeutic agent .

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

8-chloro-5-(5-methylpiperidin-3-yl)quinoline

InChI

InChI=1S/C15H17ClN2/c1-10-7-11(9-17-8-10)12-4-5-14(16)15-13(12)3-2-6-18-15/h2-6,10-11,17H,7-9H2,1H3

InChI Key

DBXGCVDZFJETTD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2=C3C=CC=NC3=C(C=C2)Cl

Origin of Product

United States

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